N-(3-chloro-4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, making it of interest in various scientific fields. This compound is characterized by its structural components, which include a chloro-substituted aromatic ring, an imidazole moiety, and a thioether linkage. Such structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be sourced from chemical suppliers like Sigma-Aldrich and LGC Standards, which provide detailed product specifications including molecular weight, purity, and structural data. The compound’s CAS number and other identifiers are essential for researchers aiming to procure it for experimental purposes.
N-(3-chloro-4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is classified under several categories based on its structure and potential applications:
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The following outlines a general synthetic pathway:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular formula for N-(3-chloro-4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is . The structure includes:
The compound's molecular weight is approximately 363.87 g/mol, with specific structural features identifiable through its SMILES notation: ClC1=CC(=C(C=C1)C(=O)N(C)S(=O)N2C=CN=C(N2)C) .
N-(3-chloro-4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can participate in various chemical reactions typical for compounds with similar functional groups:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and during synthesis processes.
The mechanism of action for N-(3-chloro-4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is not fully elucidated but can be inferred from its structural components:
Further research is needed to clarify the specific interactions and pathways influenced by this compound in biological systems.
The compound exhibits typical physical properties associated with organic compounds:
Chemical properties include:
N-(3-chloro-4-methylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has potential applications in several scientific fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8